(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound "(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" features a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a carboxylate ester [(4-ethylphenyl)methyl], and at the 5-position with a methyl group. Its molecular weight is 324.17 g/mol (C₁₇H₁₆BrN₃O₂) . The bromophenyl and ester groups confer unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZHDOUMPPUYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted with a phenyl group.
Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
(a) Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structure : Replaces bromine with chlorine at the para position of the phenyl ring.
- Properties : Demonstrated corrosion inhibition efficiency of 92% for aluminium alloy in 0.5 M HCl, attributed to adsorption via Cl⁻ and triazole nitrogen interactions .
- Key Difference : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic effects, enhancing adsorption kinetics.
(b) Ethyl 4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylate
- Structure : Bromophenyl group at the triazole 4-position instead of 1-position.
Functional Group Variations
(a) Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structure: Nitro group (-NO₂) replaces bromine on the phenyl ring.
- Properties: IR peaks at 1530 cm⁻¹ (asymmetric NO₂) and 1343 cm⁻¹ (symmetric NO₂) confirm electron-withdrawing effects, which may reduce corrosion inhibition efficacy compared to bromine/chlorine derivatives .
(b) Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Ester Group Modifications
(a) Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structure : Methyl ester instead of (4-ethylphenyl)methyl.
- Properties : Lower molecular weight (310.15 g/mol vs. 324.17 g/mol) and reduced steric bulk may improve crystallinity but decrease thermal stability .
(b) 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Structural Insights : Crystallographic tools (SHELX , WinGX ) reveal that bromine’s larger van der Waals radius increases molecular packing density compared to chlorine .
- Biological Activity : While chloro derivatives show antimicrobial activity , data for the bromophenyl analogue remain sparse, necessitating further bioactivity assays.
- Corrosion Inhibition : The target compound’s bromine may enhance electron-withdrawing effects, but direct comparative studies with chlorine/nitro derivatives are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
